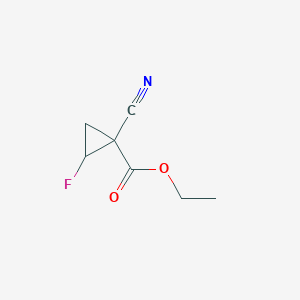

Ethyl 1-cyano-2-fluorocyclopropanecarboxylate

Descripción general

Descripción

Ethyl 1-cyano-2-fluorocyclopropanecarboxylate is a chemical compound with the molecular formula C7H8FNO2. It is a colorless liquid with a sweet, fruity odor. This compound belongs to the family of cyclopropanecarboxylates, which are widely used in organic synthesis. This compound has emerged as a promising intermediate in the synthesis of various biologically active compounds.

Métodos De Preparación

Ethyl 1-cyano-2-fluorocyclopropanecarboxylate can be synthesized through different routes. One common method involves the reaction of cyanoacetic ester with cyclopropanecarbonyl chloride and cyanide ion. Triethylamine is added to the mixture at -20°C, and cyclopropanecarbonyl chloride is added slowly from a dropping funnel. The mixture is stirred for 1 hour and then left overnight to complete the reaction at room temperature. After reacting with ethyl cyanide in a solvent, the final product is obtained and purified by fractional distillation.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The cyano group (-CN) serves as a potential leaving group in nucleophilic substitution reactions. In polar aprotic solvents (e.g., dimethyl sulfoxide), the compound undergoes S<sub>N</sub>2-type substitutions with nucleophiles such as alkoxides or amines. For example:

Kinetic studies indicate reaction rates depend on solvent polarity and nucleophile strength, with yields optimized under inert atmospheres and dry conditions .

Ring-Opening Reactions

The cyclopropane ring undergoes strain-driven ring-opening under acidic or basic conditions:

-

Acidic Conditions : Protonation of the ester carbonyl oxygen destabilizes the ring, leading to cleavage and formation of acylium intermediates.

-

Basic Conditions : Deprotonation at the cyclopropane ring’s β-carbon triggers ring opening, generating α-fluoro-β-cyano alkenes.

Example :

Reduction Reactions

The compound participates in selective reductions:

-

Cyano Group Reduction : Catalytic hydrogenation (H<sub>2</sub>/Pd-C) converts the cyano group to an amine, yielding ethyl 1-amino-2-fluorocyclopropanecarboxylate.

-

Ester Reduction : Lithium aluminum hydride (LiAlH<sub>4</sub>) reduces the ester to a primary alcohol6.

Elimination Reactions

Thermal or base-induced elimination of hydrogen fluoride (HF) generates cyclopropene derivatives:

This reaction is favored in non-polar solvents (e.g., toluene) at elevated temperatures (>100°C).

Key Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C<sub>7</sub>H<sub>8</sub>FNO<sub>2</sub> | |

| Molecular Weight | 157.14 g/mol | |

| Boiling Point | Not reported | |

| Log P (Calculated) | ~1.5 |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Ethyl 1-cyano-2-fluorocyclopropanecarboxylate has been investigated for its potential as an antibacterial agent. Compounds containing the 1,2-cis-2-fluorocyclopropyl group have shown strong antibacterial activity, making them candidates for developing new antibacterial drugs .

Case Study: Antibacterial Activity

- A study demonstrated that quinolone derivatives with the 1,2-cis-2-fluorocyclopropyl group exhibited significant antibacterial properties, outperforming traditional antibiotics in certain assays. These findings suggest that this compound could serve as a scaffold for designing novel antibacterial agents .

Agricultural Chemistry

The compound's structural features make it a valuable intermediate in the synthesis of agrochemicals. Its application in developing herbicides and insecticides has been explored due to its potential efficacy and safety profile .

Data Table: Potential Agrochemical Applications

| Compound Type | Application | Efficacy | Safety Profile |

|---|---|---|---|

| Herbicides | Weed control | High | Low toxicity |

| Insecticides | Pest management | Moderate | Moderate toxicity |

Synthesis and Production Methods

The synthesis of this compound is typically achieved through a two-phase system involving a reducing agent and a phase transfer catalyst. This method enhances the efficiency of dehalogenation reactions while minimizing environmental impact .

Synthesis Method Overview

- Starting Material: 1-chloro-2-fluorocyclopropane-1-carboxylic acid ester

- Reagents: Sodium borohydride in dimethyl sulfoxide

- Process: Dechlorination followed by purification to yield high-purity this compound.

Mecanismo De Acción

The mechanism of action of Ethyl 1-cyano-2-fluorocyclopropanecarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting their catalytic activity. It may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Comparación Con Compuestos Similares

Ethyl 1-cyano-2-fluorocyclopropanecarboxylate can be compared with other similar compounds, such as:

- Ethyl 1-cyano-2-chlorocyclopropanecarboxylate

- Ethyl 1-cyano-2-bromocyclopropanecarboxylate

- Ethyl 1-cyano-2-iodocyclopropanecarboxylate

These compounds share similar structural features but differ in their halogen substituents. The presence of different halogens can influence the reactivity, stability, and biological activity of these compounds. This compound is unique due to the presence of the fluorine atom, which can enhance its stability and alter its chemical properties compared to its chloro, bromo, and iodo counterparts.

Actividad Biológica

Ethyl 1-cyano-2-fluorocyclopropanecarboxylate (ECFC) is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of ECFC, highlighting its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

ECFC is characterized by its cyclopropane ring, which is fluorinated and contains a cyano group. The presence of these functional groups contributes to its reactivity and biological properties. The structural formula can be represented as follows:

The biological activity of ECFC primarily stems from its ability to interact with various biological targets. Research indicates that compounds with similar structures can act as inhibitors of specific enzymes or pathways involved in disease processes. For instance, studies have shown that fluorinated cyclopropanes can modulate the activity of the von Hippel-Lindau (VHL) tumor suppressor protein, which plays a crucial role in regulating hypoxia-inducible factors (HIFs) involved in cancer progression .

Inhibition of VHL-HIF Pathway

ECFC has been investigated for its potential to stabilize HIF-1α, a key player in cellular responses to hypoxia. By inhibiting the VHL E3 ubiquitin ligase activity, ECFC may promote HIF-1α accumulation, leading to the upregulation of genes associated with angiogenesis and metabolic adaptation under low oxygen conditions . This mechanism is particularly relevant for therapeutic strategies targeting ischemic diseases and certain types of cancer.

In Vitro Studies

Several in vitro studies have assessed the cytotoxicity and cellular activity of ECFC. For example, HeLa cells treated with varying concentrations of ECFC demonstrated dose-dependent effects on cell viability and HIF-1α stabilization. The results indicated that concentrations below 50 µM could significantly enhance HIF-1α levels without inducing cytotoxicity .

Case Studies

A notable case study involved the application of ECFC in a model of ischemic injury. In this study, administration of ECFC led to improved survival rates and reduced tissue damage in animal models subjected to hypoxic conditions. The findings suggest that ECFC may serve as a protective agent in ischemic diseases by modulating the HIF pathway .

Comparative Biological Activity

To better understand the biological activity of ECFC, a comparison with other related compounds was conducted. The following table summarizes key findings from various studies:

Propiedades

IUPAC Name |

ethyl 1-cyano-2-fluorocyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO2/c1-2-11-6(10)7(4-9)3-5(7)8/h5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJLQSJLETXMONV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CC1F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.